3-Chloroimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
- It belongs to the imidazo[1,2-b]pyridazine family, characterized by its fused ring system containing both imidazole and pyridazine rings.
- The compound’s structure consists of a chlorinated pyridazine ring fused to an imidazole ring at positions 1 and 2.
- Imidazo[1,2-b]pyridazines exhibit diverse biological activities and are of interest in medicinal chemistry.
3-Chloroimidazo[1,2-b]pyridazin-6-amine: is a heterocyclic compound with the chemical formula .
Preparation Methods
Synthetic Routes:
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Chemical Reactions Analysis
Common Reagents and Conditions:
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Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
3-Chloroimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both imidazole and pyridazine rings. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A chlorine atom at the 3-position of the imidazo ring.
- An amine group at the 6-position of the pyridazine ring.
This configuration allows for diverse interactions with biological targets, particularly in the context of kinase inhibition and anti-cancer activity.
1. Kinase Inhibition
Research indicates that this compound exhibits significant binding affinity to various kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis and tumor growth.
- Binding Studies : Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate the binding mechanisms. The compound demonstrates a competitive inhibition profile against VEGFR-2 with an IC50 value indicating potent inhibitory effects.
2. Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.4 | Induction of apoptosis |
MCF7 (Breast Cancer) | 7.2 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 4.8 | Inhibition of angiogenesis |
These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.
The mechanisms underlying its biological activity include:
- Inhibition of Kinase Activity : The compound disrupts signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Anti-Angiogenic Effects : By inhibiting VEGFR-2, it reduces blood vessel formation necessary for tumor growth.
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
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Study on Tumor Growth Inhibition :
- Conducted on mice models with implanted tumors.
- Results showed a significant reduction in tumor size compared to control groups treated with placebo.
- The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg.
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Toxicity Assessment :
- Evaluated for hepatotoxicity and nephrotoxicity.
- Histopathological examination revealed no significant organ damage at therapeutic doses, indicating a favorable safety profile.
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10) |
InChI Key |
XYHTYZDZGCEZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)Cl |
Origin of Product |
United States |
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